
Gumelutamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gumelutamide is a tetrahydropyridopyrimidine compound known for its role as an antiandrogen and antineoplastic agent. It is a selective androgen receptor antagonist, which means it binds to androgen receptors and inhibits their activity. This compound has shown promise in the treatment of prostate cancer by inhibiting the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gumelutamide involves multiple steps, starting with the preparation of the core tetrahydropyridopyrimidine structure. The key steps include:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of the pyrimidine moiety: The pyrimidine ring is introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Gumelutamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Gumelutamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the behavior of tetrahydropyridopyrimidine derivatives.
Biology: Investigated for its effects on androgen receptors and its potential in treating hormone-related disorders.
Medicine: Primarily researched for its potential in treating prostate cancer by inhibiting the growth of cancer cells.
Mecanismo De Acción
Gumelutamide exerts its effects by binding to androgen receptors and inhibiting their activity. This prevents the receptors from interacting with androgens, which are hormones that promote the growth of prostate cancer cells. The inhibition of androgen receptor activity leads to reduced cell proliferation and induces apoptosis (programmed cell death) in cancer cells. The molecular targets include the androgen receptor itself and various signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Bicalutamide: Another androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A more potent androgen receptor antagonist with a similar mechanism of action.
Apalutamide: An androgen receptor inhibitor used for non-metastatic castration-resistant prostate cancer.
Uniqueness of Gumelutamide
This compound is unique in its specific binding affinity and selectivity for androgen receptors. It has shown effectiveness in cases where other antiandrogens may not be as effective, particularly in enzalutamide-resistant prostate cancer cells. Its ability to downregulate both full-length and variant forms of androgen receptors makes it a valuable compound in the treatment of advanced prostate cancer .
Propiedades
Número CAS |
1831085-48-3 |
|---|---|
Fórmula molecular |
C22H21ClN6O |
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile |
InChI |
InChI=1S/C22H21ClN6O/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28) |
Clave InChI |
TYOPGJVWUJIKHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=C(C=C1)NC2=NC=NC3=C2CCN(C3)C4=CC(=C(C=C4)C#N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






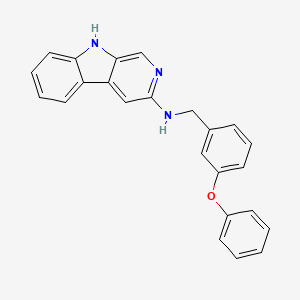

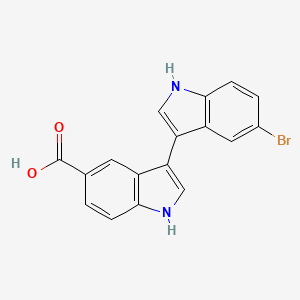
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
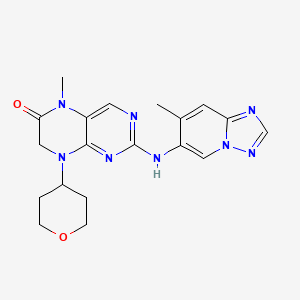
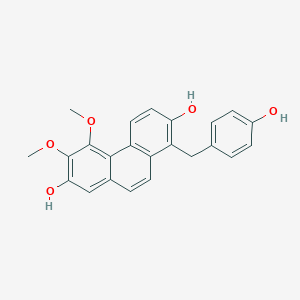
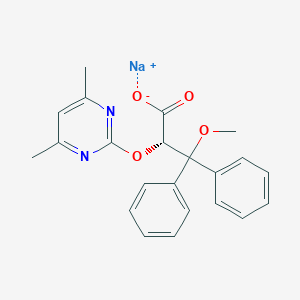

![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)

